molecular formula C11H11N3O3 B1622321 ethyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylate CAS No. 34127-27-0

ethyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Cat. No.: B1622321
CAS No.: 34127-27-0
M. Wt: 233.22 g/mol
InChI Key: DFZDBVNZBHJMPT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylate (CAS 34127-34-0) is a high-value chemical building block in organic and medicinal chemistry research. This compound features a versatile quinazolinone core and serves as a crucial synthetic intermediate for the construction of complex nitrogen-containing heterocycles. Its primary research application is in the concise synthesis of luotonin A and its novel analogues, which are of significant interest for their cytotoxic activity and ability to stabilize the DNA-topoisomerase-I complex . The compound's reactivity allows for efficient derivatization; for instance, it undergoes highly efficient Weinreb amidation with both aromatic and electron-poor anilines to provide key anilide intermediates for subsequent cyclization reactions . Quinazolinone derivatives, as a class, are frequently explored as small-molecule inhibitors for various kinases and receptor kinases, underpinning their importance in anticancer drug discovery . Researchers utilize this compound as a precursor for generating diverse dihydroquinazoline-2(1H)-one libraries via solid-phase synthesis, enabling high-throughput screening for antiproliferative and antioxidative agents . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

ethyl 3-amino-4-oxoquinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-2-17-11(16)9-13-8-6-4-3-5-7(8)10(15)14(9)12/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZDBVNZBHJMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380242
Record name ethyl 3-amino-4-oxoquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34127-27-0
Record name ethyl 3-amino-4-oxoquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

ethyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a heterocyclic compound with a quinazoline structure, featuring an amino group and a carboxylate moiety. It has a molecular weight of approximately 233.22 g/mol, a melting point range of 150-152 °C, and a predicted boiling point of about 401.3 °C. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Scientific Research

  • Pharmaceuticals Derivatives of this compound are explored for potential use in drug development because of their biological activities.
  • Chemical Research this compound serves in chemical research.

Biological Activities

Compounds similar to this compound exhibit biological activities. One study describes the structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid, leading to ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity . This prototype is reportedly 10 times more potent than disodium cromoglycate in the rat passive cutaneous anaphylaxis test . Structure-activity studies indicate that a carboxylic acid moiety directly attached to the 2 position of the pyrimidine ring is most favorable for intravenous activity, while esters of this acid are preferred for oral activity . The oral activity of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate (ED50 = 3 mg/kg) suggests it is among the more potent orally active antiallergy agents .

Interaction Studies

Studies focus on how this compound interacts with biological targets.

Anticancer and Antioxidant Activity

One study presents a synthetic strategy involving the synthesis of dihydroquinazoline-2(1H)-ones from reduced resin-bound amino acid amides using N-Alloc-3-amino-3-(2 . The study found that a specific compound had the most potent effect on A2780 cells, with IC50 values of 22.76 and 22.94 μM, respectively . In an antioxidant assay, the IC50 of the compound was 57.99 μM . Bioinformatics prediction suggested that ERBB2, SRC, TNF receptor, and AKT1 were key targets and play an essential role in cancer treatment . ADMET prediction suggested 14 of the 19 compounds had good pharmacological properties, displaying clinical potential .

Dual PI3K/HDAC Inhibitors

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-oxoquinazoline-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Amino vs.

Steric Effects : Bulky substituents (e.g., SEM group in CAS 869299-59-2) reduce reactivity but improve stability during synthetic steps .

Biological Relevance: Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate (CAS 29113-33-5) is a direct precursor to luotonin A, an antitumor alkaloid, suggesting the target compound’s amino group could modify bioactivity .

Physicochemical Properties

Property Target Compound CAS 29113-33-5 CAS 1029420-40-3
Density (g/cm³) Not reported 1.34 Not reported
Boiling Point (°C) Not reported 363.7 Not reported
Melting Point (°C) Not reported N/A 173.8 (flash point)
Solubility Likely polar due to -NH₂ Low (nonpolar substituents) Moderate (nitro group)

The amino group in the target compound may increase polarity, enhancing aqueous solubility compared to analogs like CAS 29113-33-5, which lacks polar substituents .

Q & A

Q. What are the established synthetic methodologies for ethyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylate?

The compound is typically synthesized via condensation reactions. A validated approach involves reacting 2-aminobenzamide with diethyloxalate under reflux conditions in a polar aprotic solvent (e.g., DMF or N,N-dimethylacetamide). The reaction proceeds through cyclization to form the quinazoline core, followed by amino group introduction via nucleophilic substitution or reductive amination. Post-synthesis purification often employs silica-gel chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Key Steps :

  • Reagent Ratios : 1:1 molar ratio of 2-aminobenzamide to diethyloxalate.
  • Temperature : Reflux at 80–100°C for 6–12 hours.
  • Workup : Acidic precipitation (pH 4–5) to isolate the crude product.

Q. How is the crystal structure of this compound characterized?

X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation of a saturated solution in ethanol or DMSO. Data collection uses a diffractometer (Mo/Kα radiation), and structure refinement employs the SHELX suite (e.g., SHELXL for refinement, SHELXS for solution). Key parameters include:

  • Space Group : Typically monoclinic (e.g., P2₁/c).
  • Hydrogen Bonding : Intra- and intermolecular N–H⋯O interactions stabilize the lattice .

Q. What spectroscopic techniques confirm its structural identity?

  • NMR : 1^1H NMR (DMSO-d₆) shows characteristic signals: δ 1.2–1.4 ppm (ethyl CH₃), δ 4.2–4.4 ppm (ethyl CH₂), and δ 6.8–8.2 ppm (aromatic protons).
  • IR : Peaks at 1680–1720 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N–H stretch).
  • Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular weight (e.g., 233.2 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies focus on modifying substituents at the 3-amino and 4-oxo positions. For example:

  • Amino Group Modifications : Replace with alkyl/aryl groups to assess steric and electronic effects on bioactivity.
  • Carboxylate Ester Variation : Substitute ethyl with methyl or tert-butyl to study hydrolysis kinetics.

Q. Methodology :

  • Synthesis : Use reductive amination or Suzuki coupling for diversification.
  • Biological Assays : Screen against target enzymes (e.g., kinase inhibitors) to correlate substituent changes with IC₅₀ values .

Q. What computational tools predict reaction pathways for optimizing synthesis?

  • Density Functional Theory (DFT) : Models transition states for cyclization steps (e.g., Gaussian09 with B3LYP/6-31G* basis set).
  • Retrosynthetic Software : Tools like Pistachio or Reaxys propose feasible precursors and reaction conditions.
  • Machine Learning : Platforms like DSSTox predict toxicity or solubility to guide solvent selection .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

  • Cross-Validation : Compare NMR data with computed spectra (e.g., ACD/Labs or MestReNova).
  • Twinned Crystals : Use SHELXD for deconvoluting overlapping reflections in twinned datasets.
  • Dynamic NMR : Resolve tautomerism or rotational barriers by variable-temperature 1^1H NMR .

Q. What strategies improve synthetic yield and purity?

  • Catalytic Optimization : Add Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Microwave Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W).
  • Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) for challenging separations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylate
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ethyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylate

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